Cas no 25110-76-3 (Uridine, 5-ethyl-)

5-Ethyluridine is a modified nucleoside derivative where an ethyl group is introduced at the 5-position of the uridine base. This structural modification enhances its utility in biochemical and pharmaceutical research, particularly in the study of nucleic acid metabolism and RNA modification. The ethyl substitution can influence base-pairing interactions and stability, making it valuable for probing enzyme specificity or designing nucleoside analogs with tailored properties. Its synthetic accessibility and compatibility with standard oligonucleotide synthesis protocols further broaden its applications in molecular biology and medicinal chemistry. Researchers may employ 5-ethyluridine to investigate novel therapeutic targets or as a building block in modified RNA constructs.
Uridine, 5-ethyl- structure
Uridine, 5-ethyl- structure
Product Name:Uridine, 5-ethyl-
CAS No:25110-76-3
MF:C11H16N2O6
MW:272.254543304443
CID:264087
PubChem ID:146980
Update Time:2025-06-08

Uridine, 5-ethyl- Chemical and Physical Properties

Names and Identifiers

    • Uridine, 5-ethyl-
    • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione
    • 5-Ethyluracil 1-beta-D-ribofuranoside
    • F12675
    • LNVBVDVUTCPLIZ-FDDDBJFASA-N
    • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • BS-50788
    • DTXSID90179799
    • 1-[(2R, 3R, 4S, 5R)-3, 4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2, 4-dione
    • 25110-76-3
    • 5-Ethyluridine
    • SCHEMBL1286250
    • 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-ethylpyrimidine-2,4(1H,3H)-dione
    • DA-49828
    • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-3H-pyrimidine-2,4-dione
    • Inchi: 1S/C11H16N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,2,4H2,1H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1
    • InChI Key: LNVBVDVUTCPLIZ-FDDDBJFASA-N
    • SMILES: O1[C@H](CO)[C@H]([C@H]([C@@H]1N1C(NC(C(CC)=C1)=O)=O)O)O

Computed Properties

  • Exact Mass: 272.10088
  • Monoisotopic Mass: 272.10083623g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 119Ų

Experimental Properties

  • Density: 1.501±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (2.7 g/l) (25 º C),
  • PSA: 119.33

Uridine, 5-ethyl- Pricemore >>

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Uridine, 5-ethyl- Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:25110-76-3)Uridine, 5-ethyl-
Order Number:A900440
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:05
Price ($):160.0/431.0
Email:sales@amadischem.com
NewCan Biotech Limited
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(CAS:25110-76-3)5-Ethyluridine
Order Number:NC11815
Stock Status:
Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:08
Price ($):Price inquiry
Email:sales@newcanbio.com

Additional information on Uridine, 5-ethyl-

Uridine, 5-ethyl- (CAS No. 25110-76-3): A Comprehensive Overview of Its Applications and Recent Research Findings

Uridine, 5-ethyl- (CAS No. 25110-76-3) is a significant nucleoside derivative that has garnered considerable attention in the field of pharmaceutical and biochemical research. This compound, characterized by its ethyl substitution at the 5-position of the uridine ring, exhibits unique biochemical properties that make it a valuable intermediate in synthetic chemistry and a potential therapeutic agent. The nucleoside structure of Uridine, 5-ethyl-, contributes to its versatility in biological systems, particularly in the synthesis of RNA analogs and in modulating cellular processes.

The chemical structure of Uridine, 5-ethyl-, consists of a pyrimidine ring fused to a ribose sugar, with an ethyl group attached to the 5'-carbon of the ribose. This modification enhances its stability and bioavailability compared to its parent compound, uridine. The ethyl group not only influences the compound's solubility and metabolic pathways but also opens up possibilities for further functionalization, making it a crucial building block in drug design and development.

In recent years, Uridine, 5-ethyl-, has been extensively studied for its potential applications in therapeutic interventions. One of the most promising areas of research involves its use as a precursor in the synthesis of antiviral agents. The modified nucleoside structure allows for selective inhibition of viral replication by mimicking natural nucleosides and interfering with viral polymerase enzymes. For instance, studies have shown that derivatives of Uridine, 5-ethyl-, exhibit inhibitory effects against RNA viruses such as influenza and hepatitis C. These findings highlight the compound's potential as a lead molecule in developing novel antiviral therapies.

Furthermore, Uridine, 5-ethyl-, has been explored for its role in enhancing cognitive functions. Research indicates that this compound may improve neuronal communication by modulating neurotransmitter release and synaptic plasticity. The ethyl substitution at the 5-position appears to enhance its ability to cross the blood-brain barrier, making it a promising candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have demonstrated that Uridine, 5-ethyl-, can protect against neurotoxicity and promote neurogenesis, suggesting its therapeutic potential in these conditions.

The biochemical properties of Uridine, 5-ethyl-, also make it valuable in gene therapy applications. By serving as a substrate for RNA polymerases, this compound can be used to synthesize RNA analogs with specific sequences that target and modify gene expression. This approach has been explored in treating genetic disorders by correcting faulty mRNA transcripts or silencing harmful genes. The ethyl modification enhances the stability of these RNA analogs, allowing them to persist longer within cells and exert their therapeutic effects more effectively.

Another area where Uridine, 5-ethyl-, shows promise is in cancer therapy. The compound's ability to interfere with DNA replication and repair mechanisms makes it a potential chemotherapeutic agent. Studies have demonstrated that derivatives of Uridine, 5-ethyl-, can induce apoptosis in cancer cells by disrupting nucleic acid metabolism. Additionally, the ethyl group facilitates drug delivery systems by improving solubility and targeting specificity. Nanoparticle-based delivery systems incorporating Uridine, 5-ethyl-, have shown enhanced efficacy in killing cancer cells while minimizing side effects on healthy tissues.

The synthesis of Uridine, 5-ethyl-, involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been developed to optimize the production process, including enzymatic catalysis and flow chemistry techniques. These advancements have not only improved the efficiency of producing Uridine, 5-ethyl-but also reduced costs associated with its synthesis. As a result, larger quantities of this compound are now available for research purposes.

In conclusion, Uridine, 5-ethyl- (CAS No. 25110-76-3) is a versatile nucleoside derivative with significant applications in pharmaceutical research and development. Its unique chemical structure and biological properties make it a valuable tool in antiviral therapy, cognitive enhancement, gene therapy, and cancer treatment. Recent research findings continue to uncover new possibilities for utilizing this compound in addressing various medical challenges. As synthetic methodologies improve and our understanding of its biological mechanisms deepens, Uridine, 5-ethyl-, is poised to play an increasingly important role in future therapeutic interventions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:25110-76-3)Uridine, 5-ethyl-
A900440
Purity:99%/99%
Quantity:250mg/1g
Price ($):160.0/431.0
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NewCan Biotech Limited
(CAS:25110-76-3)5-Ethyluridine
NC11815
Purity:97%
Quantity:10g
Price ($):Inquiry
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